1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes methoxy, prop-1-enyl, phenoxy, butoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as etherification, nitration, and alkylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The compound’s functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methylbenzene: Lacks the nitro group, which may affect its reactivity and applications.
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-nitrobenzene: Lacks the methyl group, which may influence its physical and chemical properties.
Uniqueness
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and methyl groups, along with the complex ether linkage, makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,7-11,14-15H,5-6,12-13H2,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPAMAIEZCXVHD-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.